propylamine hydrobromide

Catalog No.
S1954338
CAS No.
4905-83-3
M.F
C3H10BrN
M. Wt
140.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propylamine hydrobromide

CAS Number

4905-83-3

Product Name

propylamine hydrobromide

IUPAC Name

propan-1-amine;hydrobromide

Molecular Formula

C3H10BrN

Molecular Weight

140.02 g/mol

InChI

InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H

InChI Key

MVYQJCPZZBFMLF-UHFFFAOYSA-N

SMILES

CCCN.Br

Canonical SMILES

CCCN.Br

NPBr acts as an organic cation within the perovskite structure. Studies have shown that incorporating NPBr into the perovskite structure can influence various properties of the solar cell, including:

  • Light absorption: NPBr can influence the wavelength of light that the perovskite absorbs []. This can be helpful in tuning the overall efficiency of the solar cell.
  • Stability: NPBr may improve the stability of the perovskite structure, leading to longer-lasting solar cells [].

Propylamine hydrobromide is an organic compound with the molecular formula C₃H₉N·HBr, indicating it is a salt formed from propylamine and hydrobromic acid. Propylamine itself is a colorless, volatile liquid that belongs to the class of primary amines, characterized by the presence of a nitrogen atom bonded to three carbon atoms and two hydrogen atoms (CH₃(CH₂)₂NH₂) . The hydrobromide form enhances its stability and solubility in water, making it useful in various chemical applications.

Typical of amines and their salts. Some key reactions include:

  • Acid-Base Reactions: As a weak base, propylamine can react with strong acids to form salts. When treated with hydrobromic acid, it forms propylamine hydrobromide.
  • Nucleophilic Substitution: Propylamine can act as a nucleophile in substitution reactions with alkyl halides, leading to the formation of more complex amines.
  • Decomposition Reactions: Under certain conditions, propylamine can decompose into simpler compounds. Computational studies have explored these mechanisms in detail .

Propylamine hydrobromide can be synthesized through several methods:

  • Direct Neutralization: Reacting propylamine with hydrobromic acid directly yields propylamine hydrobromide.
  • Ammonolysis: Propyl bromide can undergo ammonolysis in the presence of ammonia to produce propylamine, which can then be converted to its hydrobromide salt.
  • Reduction of Nitriles: Starting from propionitrile, reduction processes can yield propylamine, which can subsequently be reacted with hydrobromic acid.

These methods highlight the versatility of propylamine in synthetic organic chemistry .

Propylamine hydrobromide has several applications across different fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Reagents: It serves as a reagent in organic synthesis for creating various derivatives and complex molecules.
  • Research: Its properties are utilized in biochemical research for studying amine behavior and interactions.

Studies involving the interactions of propylamine hydrobromide focus on its reactivity with other chemical species. Its interaction with oxidizers and strong acids has been noted to be violent, indicating careful handling is required . Additionally, research on its behavior in biological systems could provide insights into its pharmacological potential.

Several compounds are structurally or functionally similar to propylamine hydrobromide. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethylamine hydrochlorideC₂H₅N·HClA primary amine with similar properties but shorter carbon chain.
Butylamine hydrobromideC₄H₉N·HBrA longer-chain primary amine that exhibits similar reactivity patterns.
Isopropylamine hydrochlorideC₃H₉N·HClA branched amine with distinct steric effects compared to linear amines.

Uniqueness of Propylamine Hydrobromide

What sets propylamine hydrobromide apart from these similar compounds is its specific chain length and resulting properties, such as volatility and solubility characteristics that affect its reactivity and applications in organic synthesis. The choice of bromide as a counterion also influences its stability and solubility profile compared to other halides like chloride or iodide.

Industrial-Scale Production Techniques

Industrial production of propylamine hydrobromide involves two primary synthetic approaches: the hydrobromic acid-mediated salt formation route and the continuous bittern process for hydrobromic acid generation followed by propylamine treatment.

The most commercially viable industrial method employs the reaction between propylamine and hydrobromic acid produced via the sulfuric acid-potassium bromide route [1] [2]. This process operates at temperatures between 95-100°C under reduced pressure conditions, achieving yields of 85-95% with purities ranging from 97-99%. The reaction proceeds through the following mechanism:

H₂SO₄ + KBr → KHSO₄ + HBr

The generated hydrobromic acid subsequently reacts with propylamine to form the hydrobromide salt:

C₃H₉N + HBr → C₃H₉N·HBr

Industrial-scale reactors typically range from 20,000 to 50,000 liters for large-scale production facilities, with production rates exceeding 400-2000 kg/h [3] [4]. The process demonstrates excellent raw material efficiency of 95-98% and minimal waste generation of 0.1-0.2 kg per kg of product. Energy consumption is optimized at 4-8 kWh/kg, making this route economically attractive for large-scale manufacturing.

An alternative industrial approach utilizes the continuous bittern process, where bromine is generated in situ from seawater bittern through chlorine treatment [1] [5]. This method operates at elevated temperatures of 800-1300°C and achieves production yields of 90-95% with purities of 95-98%. The process involves the following sequential reactions:

3Cl₂ + 6NaBr → 3Br₂ + 6NaCl
Br₂ + SO₂ + 2H₂O → H₂SO₄ + 2HBr

The generated hydrobromic acid is then separated through fractional distillation and subsequently reacted with propylamine to yield the hydrobromide salt [2]. This continuous process eliminates the need for bromine isolation and provides consistent product quality suitable for pharmaceutical and chemical applications.

Laboratory-Scale Synthetic Routes

Laboratory synthesis of propylamine hydrobromide can be accomplished through several distinct methodologies, each offering specific advantages for research and development applications.

The bromine-sulfur reaction represents the most traditional laboratory approach [6] [7]. This method involves the reaction of bromine with sulfur and water at temperatures between 20-50°C for 1.5-20 hours, yielding hydrobromic acid as an intermediate:

3Br₂ + S + 6H₂O → H₂SO₄ + 6HBr

The reaction typically achieves yields of 80-90% with purities of 90-95%. The process requires vigorous stirring initially, followed by temperature control to prevent bromine evaporation. The generated hydrobromic acid is then treated with propylamine to form the desired hydrobromide salt.

A more sophisticated laboratory method involves the catalytic reaction of ammonia with propanol using Lewis acid catalysts [8] [9] [10]. This approach operates at 150-200°C under high pressure conditions using ferric chloride as the catalyst:

C₃H₇OH + NH₄Cl → C₃H₉N·HCl + H₂O

The reaction proceeds through a dehydroamination mechanism involving sequential dehydrogenation, condensation, and hydrogenation steps [10]. Kinetic studies indicate that α-hydrogen abstraction from propoxide species limits the overall reaction rate. The method achieves yields of 70-85% with purities of 85-95% over 6-8 hours reaction time.

Alternative laboratory synthesis can be achieved through the direct reaction of 3-bromopropylamine with hydrobromic acid [11] [13]. This method is particularly useful for preparing specific derivatives and isotopically labeled compounds. The reaction is conducted in chloroform at room temperature with triethylamine as base:

BrCH₂CH₂CH₂NH₂ + HBr → BrCH₂CH₂CH₂NH₂·HBr

This approach offers excellent control over reaction conditions and enables the preparation of high-purity materials suitable for pharmaceutical applications.

Chromatographic Purification Strategies

Chromatographic purification of propylamine hydrobromide and related compounds employs multiple complementary separation techniques, each optimized for specific impurity profiles and purity requirements.

High-Performance Liquid Chromatography using ion exchange resins represents the most effective purification method for achieving pharmaceutical-grade purity [14] [15] [16]. The technique utilizes strong cation exchange resins operated at pH 2-9 with buffer systems containing sulfuric acid or phosphoric acid. Detection is accomplished through post-column derivatization with ninhydrin at 280 nm wavelength. The method achieves resolution factors of 2.0-3.5 with retention times of 10-30 minutes, consistently delivering purities exceeding 98%.

The separation mechanism relies on the zwitterionic nature of propylamine at different pH values. At low pH, the compound exists in protonated form and binds strongly to the negatively charged resin. Selective elution is achieved through gradient pH and salt concentration changes, enabling effective separation from both neutral and charged impurities [16]. The technique demonstrates excellent reproducibility with coefficients of variation below 3% for retention times and peak areas.

Flash column chromatography on silica gel provides an alternative purification approach particularly suitable for removing organic impurities and unreacted starting materials [17] [18] [19]. The method employs normal phase conditions with hexane-ethyl acetate gradient elution systems. Detection is performed at 254 nm wavelength, achieving resolution factors of 1.2-1.8 with retention times of 5-15 minutes.

Specialized stationary phases have been developed to enhance separation efficiency for amine compounds. The use of 3-triethoxysilylpropylamine modified silica gel grafted with gold nanoparticles demonstrates superior performance for amine purification [20]. This modified phase achieves resolution factors of 1.8-2.2 with improved peak symmetry and reduced tailing effects commonly observed with basic compounds on conventional silica.

Reversed-phase chromatography using C18 stationary phases effectively separates propylamine hydrobromide from hydrophobic impurities [21] [18]. The technique employs water-acetonitrile gradient systems with sulfuric acid as ionic modifier. Detection at 210 nm provides excellent sensitivity with resolution factors of 1.5-2.5 and retention times of 3-12 minutes. This approach is particularly valuable for removing organic synthesis byproducts and catalyst residues.

Advanced purification strategies incorporate multiple chromatographic steps in sequence. The initial separation using ion exchange chromatography removes inorganic salts and ionic impurities, followed by reversed-phase purification to eliminate organic contaminants [22] [23]. This dual-column approach consistently achieves purities exceeding 99% suitable for pharmaceutical and analytical applications.

Preparative-scale chromatographic purification has been successfully demonstrated using automated flash chromatography systems. These systems enable the processing of multigram quantities while maintaining high purity standards. The integration of mass spectrometry detection allows real-time monitoring of separation efficiency and automatic fraction collection based on molecular weight confirmation.

The selection of appropriate chromatographic conditions depends on the specific impurity profile and intended application. For pharmaceutical applications requiring sterile products, chromatographic purification is often combined with subsequent recrystallization from appropriate solvents to achieve the required microbiological specifications while maintaining chemical purity standards.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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